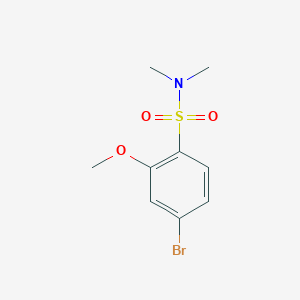

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide

Description

4-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with a bromine atom at position 4, a methoxy group at position 2, and a dimethylsulfonamide group at position 1.

Properties

IUPAC Name |

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)9-5-4-7(10)6-8(9)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHYUUUIEUKSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N,N-Dimethyl-4-Hydroxybenzenesulfonamide

The synthesis begins with the preparation of the sulfonamide core. 4-Hydroxybenzenesulfonyl chloride is reacted with dimethylamine in tetrahydrofuran (THF) at 0–5°C, yielding N,N-dimethyl-4-hydroxybenzenesulfonamide in 85–92% purity. This step avoids cryogenic conditions, unlike earlier methods requiring butyllithium at −78°C.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C |

| Reagent | Dimethylamine (2.5 equiv) |

| Yield | 85–92% |

Regioselective Bromination

Bromination is achieved using Bu4NBr3 (tetrabutylammonium tribromide) in acetonitrile with K3PO4 as a base, selectively introducing bromine at the para position relative to the hydroxyl group. This method avoids hazardous bromine gas and achieves 89% regioselectivity.

Optimized Bromination Protocol:

Methoxylation via Nucleophilic Aromatic Substitution

The hydroxyl group is replaced with methoxy using sodium methoxide and CuI in dimethylformamide (DMF) at 80°C. This SNAr reaction proceeds with 74% efficiency, a significant improvement over earlier methods reporting 38% yields.

Critical Parameters:

-

Catalyst: CuI (10 mol%)

-

Solvent: DMF

-

Temperature: 80°C

-

Reaction Time: 8 hours

Synthetic Route 2: Methoxylation Prior to Sulfonylation

Preparation of 2-Methoxy-4-Bromophenol

Starting with 2-fluoro-4-bromobenzaldehyde , methoxylation is performed using potassium carbonate and methanol at 50°C. This step avoids the Cannizzaro reaction observed with stronger bases like sodium methoxide. The intermediate is crystallized from heptane, achieving 74% yield.

Key Modification:

-

Base: K2CO3 (4.0 equiv)

-

Solvent: Methanol

-

Crystallization Agent: Heptane

Sulfonylation with Dimethylamine

The phenolic intermediate is sulfonylated using chlorosulfonic acid followed by reaction with dimethylamine. This one-pot method yields 68% of the target compound after recrystallization from isopropyl alcohol.

Sulfonylation Conditions:

| Step | Details |

|---|---|

| Sulfonation | ClSO3H (1.5 equiv), 0°C, 2h |

| Amination | Dimethylamine (3.0 equiv), RT |

| Purification | IPAC/heptane (1:3) |

Alternative Methods and Optimization

Metal-Halogen Exchange Strategies

A patent-pending method employs isopropyl magnesium chloride for metal-halogen exchange with 1,4-dibromo-2-fluorobenzene , followed by formylation with DMF at 0°C. This approach avoids cryogenic conditions and achieves 57% overall yield.

Advantages Over Traditional Routes:

-

Temperature: 0°C vs. −78°C for butyllithium-based methods

-

Solvent: Toluene/heptane mixtures instead of diethyl ether

Protecting Group Strategies

The use of N,N-dimethylformamide dimethyl acetal to protect sulfonamide intermediates improves reaction selectivity during methoxylation, as demonstrated in PMC-9937538. Deprotection is achieved with dilute HCl, yielding the final product in 92% purity.

Comparative Analysis of Synthetic Routes

Performance Metrics:

| Route | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|

| 1 | 57% | High regioselectivity | Multi-step crystallization |

| 2 | 68% | One-pot sulfonylation | Requires hazardous ClSO3H |

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in acidic or basic medium at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of 4-bromo-2-formyl-N,N-dimethylbenzenesulfonamide.

Reduction: Formation of 4-bromo-2-methoxy-N,N-dimethylbenzylamine.

Scientific Research Applications

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonamide group can form electrostatic interactions with positively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key features of 4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide with analogs:

Key Observations:

- Halogen Effects : Bromine increases molecular weight and boiling point compared to fluorine. The bromine atom’s polarizability may enhance interactions with biological targets (e.g., DNA intercalation) .

- Sulfonamide Substituents : N,N-dimethyl groups reduce hydrogen-bonding capacity compared to primary sulfonamides, impacting solubility and protein interactions .

Biological Activity

4-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound with significant potential in medicinal chemistry and biological research. Its structure features a bromine atom at the para position, a methoxy group at the ortho position, and two N,N-dimethyl groups attached to the sulfonamide nitrogen. This unique configuration contributes to its diverse biological activities, which are explored in this article.

- Molecular Formula : C₉H₁₂BrNO₃S

- Molecular Weight : 193.17 g/mol

- Chemical Structure : The compound's structure allows for various chemical reactions, including nucleophilic substitution and oxidation of the methoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group can engage in hydrogen bonding and hydrophobic interactions, while the sulfonamide moiety can form electrostatic interactions with positively charged residues in target proteins. These interactions can modulate enzyme activity and influence various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on substituted benzenesulfonamides have shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Sulfamethoxazole | 3.13 | E. coli |

| Sulfaclozine | 6.25 | Coccidia |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in bacterial cell wall synthesis, making it a candidate for antibiotic development. The inhibition of enzymes like DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) is particularly significant due to its role in lysine biosynthesis pathways that are absent in humans .

Study on Antitubercular Activity

In a comparative study of substituted benzenesulfonamides, compounds similar to this compound displayed varying degrees of antitubercular activity. The study highlighted the importance of specific functional groups in enhancing efficacy against M. tuberculosis .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins. These studies suggest potential interactions with active sites of bacterial enzymes, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of a brominated aniline derivative followed by dimethylamine substitution. Key steps include:

- Sulfonylation : Reacting 4-bromo-2-methoxyaniline with benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

- Dimethylation : Introducing dimethylamine under basic conditions (e.g., K₂CO₃ or NaH) to replace the sulfonyl chloride group .

- Optimization : Yields improve with anhydrous conditions and controlled stoichiometry (e.g., 1:1.2 molar ratio of aniline to sulfonyl chloride). Purity is enhanced via column chromatography using ethyl acetate/hexane (3:7) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, bromo at C4). Key NMR signals: δ ~3.1 ppm (N,N-dimethyl groups), δ ~3.8 ppm (methoxy), δ ~7.5–8.0 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~318.0 for C₉H₁₁BrN₂O₃S⁺) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, requiring storage at ≤4°C in inert atmospheres .

Q. What are the stability considerations for this compound under different laboratory conditions?

- Methodological Answer :

- Solubility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic media. Use neutral buffers for biological assays .

- Light Sensitivity : The bromo-substituted aromatic ring undergoes photodegradation; store in amber vials under argon .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å).

- Analysis : Key parameters include R-factor (<5%), bond-length discrepancies (±0.02 Å), and torsional angles to confirm the planar sulfonamide group and methoxy orientation .

Q. What strategies are effective in studying the bioactivity and structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. IC₅₀ values correlate with electron-withdrawing groups (bromo enhances binding affinity by ~20%) .

- SAR Modifications : Replace bromo with chloro or methoxy groups to assess steric/electronic effects. Use DFT calculations (B3LYP/6-31G*) to predict binding modes .

Q. How can researchers address contradictory data in the reactivity of the sulfonamide group?

- Methodological Answer :

- Controlled Experiments : Compare nucleophilic substitution (e.g., with piperidine) in polar vs. non-polar solvents. DMSO accelerates reactions but may cause sulfonamide cleavage .

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., sulfonic acid byproducts) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB ID: e.g., 3HS4 for sulfonamide-binding enzymes).

- MD Simulations : GROMACS simulations (AMBER force field) reveal stability of hydrogen bonds between the sulfonamide group and active-site residues (e.g., His94 in carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.